molecular formula C7H8O3S B8737622 2-Hydroxy-2-(thien-2-yl)-propionic acid

2-Hydroxy-2-(thien-2-yl)-propionic acid

Cat. No. B8737622
M. Wt: 172.20 g/mol
InChI Key: IDYJVRNEEPLUCO-UHFFFAOYSA-N
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Patent
US04535092

Procedure details

A 1.6 molar solution of n-butyl-lithium in hexane (37 ml.) was added to a solution of thiophene (5 g.) in diethyl ether (50 ml.) which was maintained at 0° C., and the mixture was heated under reflux for 6 hours and then cooled to -78° C. A solution of ethyl pyruvate (5.9 g.) in diethyl ether (20 ml.) was added dropwise, the mixture was allowed to warm up to laboratory temperature and saturated aqueous ammonium chloride solution (20 ml.) was added. The mixture was extracted with ethyl acetate and the organic extract was washed with water and then with saturated aqueous sodium chloride solution, dried over magnesium sulphate and evaporated to dryness. The residue was dissolved in ethanol (30 ml.), a solution of potassium hydroxide (1.4 g.) in water (5 ml.) was added and the mixture was stirred at laboratory temperature for 2 hours and then evaporated to dryness. The residue was washed with ethyl acetate, dilute aqueous hydrochloric acid was added and the mixture was extracted with ethyl acetate. The extract was washed with water and then saturated aqueous sodium chloride solution, dried over magnesium sulphate and evaporated to dryness. There was thus obtained as residue 2-hydroxy-2-(thien-2-yl)propionic acid, which was used without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[C:11]([O:16]CC)(=[O:15])[C:12]([CH3:14])=[O:13].[Cl-].[NH4+]>CCCCCC.C(OCC)C>[OH:13][C:12]([C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)([CH3:14])[C:11]([OH:16])=[O:15] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
37 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at laboratory temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride solution, dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (30 ml.)
ADDITION
Type
ADDITION
Details
a solution of potassium hydroxide (1.4 g.) in water (5 ml.) was added
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue was washed with ethyl acetate, dilute aqueous hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride solution, dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(=O)O)(C)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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